(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
“(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate” is a chemical compound with the CAS Number 1932128-99-8 . It has a molecular weight of 212.29 and a molecular formula of C11H20N2O2 . The compound’s density is predicted to be 1.076±0.06 g/cm3, and it has a predicted boiling point of 295.4±13.0 °C .
Physical And Chemical Properties Analysis
This compound has a predicted density of 1.076±0.06 g/cm3 . Its boiling point is predicted to be 295.4±13.0 °C . The compound’s molecular weight is 212.29, and its molecular formula is C11H20N2O2 .Scientific Research Applications
Efficient Synthesis Processes
An efficient and scalable synthesis process for tert-butyl hexahydropyrrolopyrrole derivatives, which are crucial intermediates for pharmacologically significant compounds, has been developed. This process is notable for its cost-effectiveness and commercial viability, making it suitable for large-scale production (Bahekar et al., 2017).
Catalyzed Reactions for Pyrrole Synthesis
Palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been reported. This method allows for the switchable synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the versatility of (3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole derivatives in synthesizing complex organic structures (Qiu, Wang, & Zhu, 2017).
Organocatalyzed Synthesis
The organocatalyzed synthesis of tert-butyl hexahydropyrrolopyrrole derivatives demonstrates the potential for creating highly functionalized molecules for further chemical transformations. This synthesis pathway highlights the compound's role in facilitating complex organic reactions (Hozjan et al., 2023).
Continuous Flow Synthesis
The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones is a significant advancement. It underscores the compound's utility in streamlined, efficient chemical production processes (Herath & Cosford, 2010).
Large-Scale Synthesis for Nicotinic Acetylcholine Receptor Agonists
An optimized large-scale synthesis process for tert-butyl hexahydropyrrolopyrrole derivatives, serving as intermediates for nicotinic acetylcholine receptor agonists, emphasizes their importance in the development of therapeutic agents (Jarugu et al., 2018).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3aR,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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